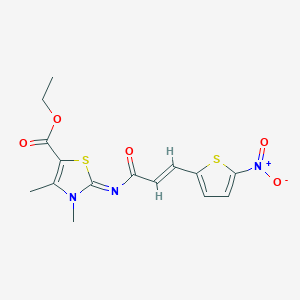

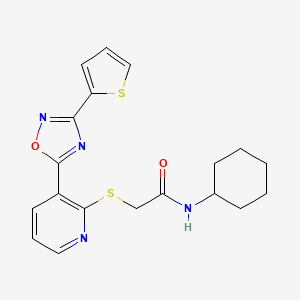

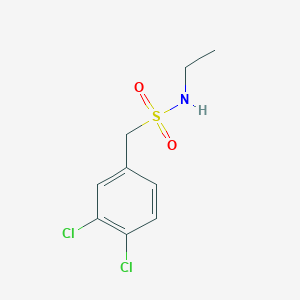

2-bromo-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions . For instance, the synthesis of 4-Bromo-2-fluorobenzonitrile involves two steps: the first step involves N-bromosuccinimide in dichloromethane at 0°C for 45 hours, and the second step involves sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane .Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational chemistry tools . These tools can generate a 2D or 3D structure of the molecule, which can provide insights into its geometric and electronic properties.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-Bromo-4-fluoro-N-isopropylbenzamide has a density of 1.4±0.1 g/cm³, a boiling point of 309.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications

Microwave Promoted Synthesis

One study demonstrated the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which includes similar compounds to the one . This method offered a cleaner, more efficient, and faster synthesis compared to traditional thermal heating, highlighting the potential for rapid and environmentally friendly production of such compounds (Saeed, 2009).

Novel Derivatives Synthesis

Another research effort focused on synthesizing novel (4-oxothiazolidine-2-ylidene)benzamide derivatives via a convenient one-pot, multicomponent process. These compounds were thoroughly characterized, indicating the versatility of the core structure for further chemical modifications and potential applications (Hossaini et al., 2017).

Antimicrobial Activity

The antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds was evaluated, showing promise against microbial infections. This study underscores the potential of such compounds in developing new antimicrobial agents (Sathe et al., 2011).

Synthetic Approaches for Tuberculostatic Agents

A series of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones were synthesized, with some compounds showing promise as tuberculostatic agents. This research illustrates the potential of these compounds in treating tuberculosis, highlighting their therapeutic applications (Nosova et al., 2020).

Antifungal and Fluorescence Studies

Further studies have explored the antifungal activity and fluorescence properties of benzothiazole derivatives. Some compounds exhibited low to moderate antifungal activity, while others were found to emit blue light, indicating their potential in both medicinal and material science applications (Saeed et al., 2008; Mahadevan et al., 2014).

properties

IUPAC Name |

2-bromo-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrFN2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h1,3-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVZHDQZXIQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

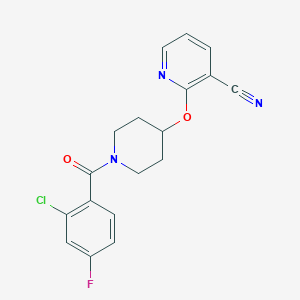

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)

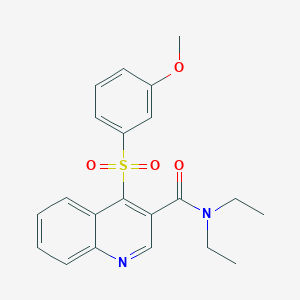

![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)

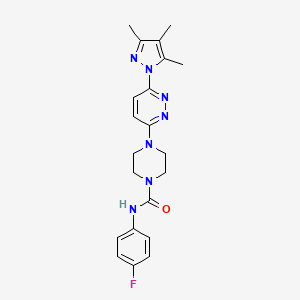

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine](/img/structure/B2566135.png)